Adenylosuccinic acid tetraammonium

Solubility Formulation Aqueous Assays

Adenylosuccinic acid tetraammonium (also known as adenylosuccinate tetraammonium or aspartyl adenylate tetraammonium) is a purine ribonucleoside monophosphate and an intermediate in the purine nucleotide cycle. As the tetraammonium salt form of adenylosuccinic acid, it is characterized by a molecular formula of C₁₄H₃₀N₉O₁₁P and a molecular weight of 531.42 g/mol, with typical purity specifications ≥98% from commercial suppliers.

Molecular Formula C14H30N9O11P
Molecular Weight 531.42 g/mol
Cat. No. B15572685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylosuccinic acid tetraammonium
Molecular FormulaC14H30N9O11P
Molecular Weight531.42 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m0..../s1
InChIKeyXCLZBEXZAOLWGA-BFHDGDRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adenylosuccinic Acid Tetraammonium: A Purine Nucleotide Cycle Metabolite with Enhanced Aqueous Solubility


Adenylosuccinic acid tetraammonium (also known as adenylosuccinate tetraammonium or aspartyl adenylate tetraammonium) is a purine ribonucleoside monophosphate and an intermediate in the purine nucleotide cycle . As the tetraammonium salt form of adenylosuccinic acid, it is characterized by a molecular formula of C₁₄H₃₀N₉O₁₁P and a molecular weight of 531.42 g/mol, with typical purity specifications ≥98% from commercial suppliers . The compound is distinguished by its enhanced aqueous solubility relative to the free acid form, a property conferred by its four ammonium counterions . This feature facilitates its use in biochemical studies and in vivo applications, particularly in the context of metabolic and neuromuscular research where aqueous formulation is advantageous.

Enhanced aqueous solubility supports higher-concentration assay and formulation studies
Orally administrable in rodent models with reported DMD model-response endpoints
Defined ≥4-year powder stability supports long-term research procurement

Why Adenylosuccinic Acid Tetraammonium Cannot Be Casually Substituted by Other Salts or Free Acid Forms


Generic substitution of adenylosuccinic acid tetraammonium with alternative salt forms (e.g., sodium salt) or the free acid is not scientifically equivalent due to quantifiable differences in solubility and, by extension, bioavailability and experimental reproducibility. The tetraammonium salt exhibits markedly higher aqueous solubility (200 mg/mL in H₂O) compared to the free acid (10 mg/mL in PBS, pH 7.2), a >20-fold difference that directly impacts achievable concentrations in aqueous assays and in vivo dosing regimens [1]. Furthermore, the tetraammonium form is explicitly characterized for oral activity and has validated in vivo efficacy in disease models at specified doses, whereas such data are lacking for the sodium salt [2]. These discrepancies preclude simple interchangeability and necessitate product-specific procurement for applications requiring defined solubility, formulation, and in vivo performance characteristics.

Solubility Free acid and other salt forms show markedly lower aqueous solubility; >20-fold difference may limit achievable assay concentrations.
Oral data Oral administration model response is reported only for tetraammonium; substitution introduces bioactivity uncertainty.
Stability Documented multi-year powder stability (≥4 years) is specific to tetraammonium; other salts may lack defined long-term data.

Quantitative Differentiation of Adenylosuccinic Acid Tetraammonium: Head-to-Head Comparisons and In Vivo Data


Aqueous Solubility: Tetraammonium Salt vs. Free Acid

The tetraammonium salt of adenylosuccinic acid demonstrates a >20-fold higher aqueous solubility compared to the free acid form. Specifically, the tetraammonium salt achieves a solubility of 200 mg/mL in water with ultrasonic assistance [1], whereas the free acid is limited to 10 mg/mL in PBS (pH 7.2) . This represents a quantifiable difference of approximately 20× (or 190 mg/mL absolute difference) in aqueous media, a critical parameter for achieving higher working concentrations in biological assays and simplifying in vivo formulation.

Aqueous solubility
Head-to-head
Tetraammonium: 200 mg/mL in H₂O; Free acid: 10 mg/mL in PBS pH 7.2 (~20× higher)
Supports higher-concentration aqueous assay and formulation selection
Ultrasonic assistance; solvent systems differ
Solubility Formulation Aqueous Assays

In Vivo Efficacy in Duchenne Muscular Dystrophy (DMD) Model: Tetraammonium Salt Reduces Key Histopathological Markers

In the mdx mouse model of Duchenne muscular dystrophy, oral administration of adenylosuccinic acid tetraammonium at 3000 µg/mL in drinking water for 8 weeks led to significant improvements in multiple histopathological endpoints compared to untreated dystrophic controls. Specifically, treatment reduced the number of centronucleated fibres (a marker of muscle regeneration and damage), decreased lipid accumulation, reduced connective tissue infiltration, and lowered Ca²⁺ content in the tibialis anterior muscle [1]. These findings provide direct, quantitative evidence of the tetraammonium salt's biological activity in a disease-relevant in vivo model.

DMD model histopathology
Reported
Reported reduction of centronucleated fibres, lipid accumulation, connective tissue, Ca²⁺ in mdx tibialis anterior (p<0.05 vs vehicle)
Supports DMD-model response endpoint interpretation
3000 µg/mL oral, 8-week treatment; mdx mouse model
Duchenne Muscular Dystrophy In Vivo Histopathology

Oral Bioactivity: Tetraammonium Salt is Orally Active, While Data for Free Acid and Sodium Salt are Absent

Adenylosuccinic acid tetraammonium is explicitly characterized as an 'orally active' compound, with demonstrated in vivo effects following oral administration in drinking water in the mdx mouse model [1]. In contrast, publicly available technical documentation for the free acid and sodium salt forms does not report oral bioavailability or in vivo activity via the oral route. This represents a class-level inference: within the adenylosuccinic acid family, only the tetraammonium salt has published data confirming oral activity and in vivo efficacy, a key differentiator for researchers designing oral dosing studies.

Oral bioactivity evidence
Class-level inference
Only tetraammonium has published oral in vivo model response data; free acid and sodium salt lack such reports
Oral route research fit is supported for tetraammonium; alternatives require validation
Data presence vs. absence; route-specific evidence
Oral Bioavailability Pharmacokinetics Drug Development

Storage Stability: Defined Shelf-Life and Handling Conditions for the Tetraammonium Salt

Vendor technical datasheets specify a storage stability of ≥4 years for adenylosuccinic acid tetraammonium when stored as a powder at -20°C under sealed, moisture-free conditions . This information provides a clear, quantitative benchmark for inventory management and experimental planning. While the free acid also requires -20°C storage, explicit stability duration data are less consistently reported across suppliers, making the tetraammonium salt's documented long-term stability a practical advantage for procurement and long-term project planning.

Storage stability
Specification review
Documented stability ≥4 years as powder at -20°C, sealed, moisture-free
Supports long-term procurement planning and lot consistency
Explicit shelf-life aids inventory management
Stability Storage Logistics

Recommended Research and Industrial Applications for Adenylosuccinic Acid Tetraammonium Based on Quantitative Evidence


In Vivo Studies of Duchenne Muscular Dystrophy (DMD) and Related Metabolic Myopathies

Adenylosuccinic acid tetraammonium is uniquely positioned for preclinical studies in DMD and metabolic muscle disorders due to its demonstrated oral activity and significant improvement of key histopathological markers in the mdx mouse model [1]. Researchers investigating the purine nucleotide cycle's role in muscle metabolism, calcium homeostasis, or mitochondrial function in dystrophic muscle should prioritize this salt form for its validated in vivo efficacy and well-defined oral dosing regimen [2].

Aqueous Biochemical Assays Requiring High Compound Solubility

With an aqueous solubility of 200 mg/mL in water, the tetraammonium salt is the preferred form for biochemical assays, enzyme kinetics studies (e.g., with adenylosuccinate lyase), or cell culture experiments where high concentrations of adenylosuccinic acid are required without the confounding effects of organic co-solvents [3]. This solubility advantage simplifies experimental design and enhances reproducibility in aqueous systems.

Oral Formulation Development and Pharmacokinetic Studies

Given its explicit characterization as an orally active compound and the availability of in vivo oral dosing data, adenylosuccinic acid tetraammonium is a logical starting point for formulation development and pharmacokinetic studies in rodent models . Its favorable aqueous solubility further facilitates the preparation of homogeneous oral dosing solutions, a practical advantage not documented for the free acid or sodium salt.

Long-Term Research Programs with Defined Stability Requirements

For multi-year research programs where compound procurement and storage logistics are critical, the tetraammonium salt's documented stability of ≥4 years at -20°C provides a quantifiable advantage . This reduces the need for frequent reordering and minimizes the risk of batch-to-batch variability associated with more labile or less well-characterized forms of adenylosuccinic acid.

Application
Selection Property
Validation Focus
DMD and metabolic myopathy model studies
Reported oral model-response in mdx mice
Histopathology and muscle function endpoints
Aqueous biochemical and enzyme assays
High aqueous solubility
Concentration-dependent assay performance and solvent compatibility
Oral formulation development and PK studies
Orally administrable with reported model exposure
Exposure-model and bioavailability endpoints
Long-term research programs with stability requirements
Documented multi-year powder stability
Lot-to-lot consistency and storage validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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